N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at the N1 position and an acetamide side chain linked to a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety. The presence of the electron-withdrawing 4-chlorophenyl group and the lipophilic piperonyl moiety may enhance binding affinity to biological targets, such as ATP-binding pockets in enzymes, while the acetamide linker provides conformational flexibility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O4/c21-12-1-4-14(5-2-12)26-19-15(8-23-26)20(28)25(10-22-19)9-18(27)24-13-3-6-16-17(7-13)30-11-29-16/h1-8,10H,9,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYPCFRFOLKPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, with a focus on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 450.93 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring pyrazolo[3,4-d]pyrimidinone derivatives. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB231 | 27.66 |
| Another derivative | MCF-7 | 4.93 |
In silico docking studies have suggested that these compounds interact with estrogen receptors (ER-α), which are critical in breast cancer progression. The binding affinity and interactions at the molecular level further support the potential of these compounds as therapeutic agents against breast cancer .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
A notable study explored the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines. The study reported that compounds similar to this compound exhibited promising results in reducing cell viability and promoting apoptotic markers .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Case Study:
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine displayed potent activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The incorporation of the benzo[d][1,3]dioxole moiety enhances the lipophilicity and membrane permeability of the compounds, potentially improving their bioavailability and efficacy against tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens.
Experimental Findings:
In vitro studies revealed that certain derivatives exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of pyrazolo[3,4-d]pyrimidine derivatives suggest that they may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Insights:
Animal models treated with these compounds showed reduced neuroinflammation and improved cognitive function. This effect is attributed to the modulation of neuroinflammatory pathways and oxidative stress .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions including:
- Formation of the dioxole structure.
- Coupling reactions to introduce the chlorophenyl group.
- Final acetamide formation through amide coupling techniques.
Comparison with Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide
Derivatives with Methoxy and Chlorobenzyl Groups
- Example : 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives .
- Structural Differences : Methoxy groups introduce electron-donating effects, while chlorobenzyl groups add steric bulk.
- Functional Impact : Methoxy groups may reduce reactivity compared to halogens, affecting target selectivity. Chlorobenzyl substitutions could improve binding to hydrophobic enzyme pockets .
Comparative Pharmacological Data
Notes:
- The target compound’s higher molecular weight (vs. analogs) may influence pharmacokinetics, such as absorption and half-life.
- Fluorinated analogs (e.g., 4-FPh) show enhanced antibacterial activity, suggesting halogen choice critically impacts bioactivity .
Key Research Findings and Limitations
- Bioactivity Gaps : While fluorinated and chlorinated analogs demonstrate antibacterial and anti-inflammatory properties , the target compound’s specific pharmacological profile remains underexplored.
- Structural Optimization: Substitution at the pyrimidinone 4-position (e.g., oxo group) is critical for hydrogen bonding with biological targets, as seen in kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
